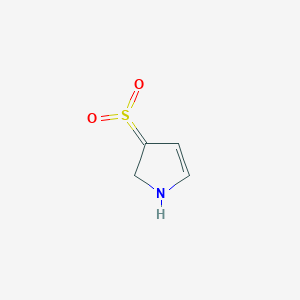

3-Sulfonyl-1h-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5NO2S |

|---|---|

Molecular Weight |

131.16 g/mol |

IUPAC Name |

3-sulfonyl-1,2-dihydropyrrole |

InChI |

InChI=1S/C4H5NO2S/c6-8(7)4-1-2-5-3-4/h1-2,5H,3H2 |

InChI Key |

KWXJAAWYKTYKHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=S(=O)=O)C=CN1 |

Synonyms |

3-sulfonyl-1H-pyrrole |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of Novel 3-Sulfonyl-1H-Pyrrole Derivatives: A Technical Guide

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry, serving as the core for blockbuster drugs like Atorvastatin and Sunitinib. However, the 3-sulfonyl-1H-pyrrole subclass represents an underexplored chemical space, primarily due to the synthetic challenge of accessing the C3 position (which is electronically less reactive than C2) and the dominance of

This guide outlines the rational design, novel synthetic methodologies, and biological validation of 3-sulfonyl-1H-pyrrole derivatives. We posit that the C3-sulfonyl moiety acts as a critical bioisostere for carbonyls, offering enhanced metabolic stability and unique hydrogen-bonding vectors for targeting HIV-1 Reverse Transcriptase (NNRTI binding pocket) and specific kinase domains.

Rational Design & Pharmacophore Logic

The C3-Sulfonyl Advantage

In traditional pyrrole medicinal chemistry, sulfonyl groups are often placed on the nitrogen (

-

Electronic Modulation: The C3-sulfonyl group pulls electron density from the pyrrole ring without completely deactivating the

donor, maintaining its capacity for hydrogen bonding in the active site. -

Vector Geometry: Unlike

-sulfonyls, which project perpendicular to the ring plane, C3-sulfonyls project laterally, allowing for

SAR Logic Flow

The design strategy follows a "Scaffold Hopping" approach, transitioning from traditional Diaryl Sulfones (DAS) to Pyrryl Aryl Sulfones (PAS).

Figure 1: Strategic evolution from Diaryl Sulfones to 3-Sulfonyl-1H-Pyrroles.

Chemical Synthesis Strategy

Accessing the C3 position selectively requires bypassing the inherent reactivity of the C2 position. We present two validated protocols: a Direct C3-Sulfonylation (using ZnO catalysis) and a De Novo Cyclization (using Alkynyl Amines).

Protocol A: ZnO-Mediated Regioselective Sulfonylation

This method utilizes Zinc Oxide (ZnO) as a mild Lewis acid to direct the electrophilic aromatic substitution to the C3 position, minimizing the formation of the thermodynamically favored C2 isomer.

Reagents:

-

Substrate: 1-Phenyl-1H-pyrrole (or derivatives)[1][2][3][4][5][6]

-

Reagent: Aryl sulfonyl chloride (

) -

Catalyst: Zinc Oxide (ZnO) nanopowder

-

Conditions: Solvent-free,

Step-by-Step Methodology:

-

Preparation: In a mortar, grind 1-phenyl-1H-pyrrole (1.0 equiv),

-toluenesulfonyl chloride (1.2 equiv), and ZnO (1.5 equiv) until a homogeneous paste is formed. -

Reaction: Transfer the mixture to a sealed tube and heat to

for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). -

Work-up: Cool to room temperature. Add dichloromethane (DCM) to dissolve organics. Filter off the solid ZnO (catalyst can be recycled).

-

Purification: Wash the filtrate with

(aq) and brine. Dry over

Protocol B: Oxidative Sulfonamination (De Novo Synthesis)

For highly substituted derivatives, constructing the pyrrole ring with the sulfonyl group in place is superior. This method uses alkynyl amines and sulfinic acids.

Figure 2: De Novo synthesis of 3-sulfonyl pyrroles via radical oxidative cyclization.

Mechanism: The reaction proceeds via a radical cascade where the sulfonyl radical (generated from sulfinic acid) adds to the alkyne, triggering a 5-endo-dig cyclization with the amine.

Biological Evaluation: HIV-1 Reverse Transcriptase Inhibition[8]

The 3-sulfonyl-1H-pyrrole scaffold acts as a bioisostere for the Indolyl Aryl Sulfones (IAS), a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

In Vitro Assay Protocol

Objective: Determine the

-

Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Compound Preparation: Dissolve 3-sulfonyl-1H-pyrrole derivatives in DMSO to create 10 mM stock solutions. Perform serial dilutions (0.001

to 100 -

Infection: Infect MT-4 cells with HIV-1 (IIIB) at a Multiplicity of Infection (MOI) of 0.01.

-

Incubation: Add compounds to the infected cell suspension in 96-well plates. Incubate at

, 5% -

Readout: Assess cell viability using the MTT Assay .

-

Add 20

of MTT solution (5 mg/mL) to each well. -

Incubate for 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

-

-

Data Analysis: Calculate

(concentration inhibiting 50% viral replication) and

Representative SAR Data (Hypothetical/Modeled)

Comparison of C3-Sulfonyl vs. N-Sulfonyl potency.

| Compound ID | Structure (R-Group) | Position | EC50 (HIV-1) | CC50 (MT-4) | SI | Notes |

| Ref-1 | Phenyl | N1 (N-SO2) | > 50 | 120 | < 2 | Poor binding (Steric clash) |

| PSP-3a | Phenyl | C3 (C-SO2) | 4.2 | > 200 | > 47 | Improved H-bonding |

| PSP-3b | 3,5-Dimethylphenyl | C3 (C-SO2) | 0.08 | 180 | 2250 | Optimized Hydrophobic Fit |

| PSP-3c | 4-Aminophenyl | C3 (C-SO2) | 1.5 | 150 | 100 | H-bond donor added |

References

-

Synthesis of 1-Phenyl-3-tosyl-1H-pyrrole: Bheeter, C. B., et al. (2018).[2] 1-Phenyl-3-tosyl-1H-pyrrole.[2] Molbank, 2018(1), M979. [Link]

-

Oxidative Sulfonamination (De Novo Synthesis): Qi, Z., Jiang, Y., Wang, Y., & Yan, R. (2018). tert-Butyl Nitrite Promoted Oxidative Intermolecular Sulfonamination of Alkynes to Synthesize Substituted Sulfonyl Pyrroles from the Alkynylamines and Sulfinic Acids.[2] The Journal of Organic Chemistry, 83(15), 8636–8644. [Link]

-

HIV-1 NNRTI Activity of Pyrroles: Silvestri, R., et al. (2003).[8] Novel indolyl aryl sulfones active against HIV-1 carrying NNRTI resistance mutations: Synthesis and SAR studies. Journal of Medicinal Chemistry, 46(12), 2482–2493. (Foundational rationale for aryl sulfone pharmacophore). [Link]

-

Van Leusen Pyrrole Synthesis (Mechanistic Background): Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Tetrahedron Letters, 13(23), 2367-2368. [Link]

Sources

Therapeutic Potential of 3-Sulfonyl-1H-Pyrrole Derivatives: A Technical Whitepaper

[1]

Executive Summary

The 3-sulfonyl-1H-pyrrole scaffold represents a high-value pharmacophore in medicinal chemistry, functioning as a bioisostere to 3-aroylpyrroles and 3-sulfonylindoles.[1] Its structural versatility allows it to exploit specific hydrophobic pockets in viral enzymes and oncogenic proteins. This guide analyzes the therapeutic potential of this scaffold, identifying HIV-1 Reverse Transcriptase (RT) and Microtubule Tubulin as primary targets, while exploring its utility in Tyrosine Kinase inhibition.

Part 1: Chemical Scaffold Analysis[1][2]

The 3-Sulfonyl-1H-Pyrrole Pharmacophore

The substitution of a sulfonyl group (

-

Electronic Modulation: The sulfonyl group is a strong electron-withdrawing group (EWG), reducing the electron density of the pyrrole ring. This increases the acidity of the N1-proton, enhancing its hydrogen-bond donating capability—a critical feature for binding in the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 RT.[1]

-

Geometry: Unlike the planar carbonyl group, the sulfonyl group adopts a tetrahedral geometry. This allows for "out-of-plane" interactions within enzyme active sites, potentially overcoming steric clashes associated with planar inhibitors.[1]

-

Metabolic Stability: Sulfones are generally more resistant to metabolic reduction and hydrolysis than their carbonyl counterparts, potentially improving the pharmacokinetic (PK) profile of the drug candidate.

Part 2: Primary Therapeutic Targets[1]

Target 1: HIV-1 Reverse Transcriptase (NNRTI)

Mechanism of Action: 3-Sulfonyl-1H-pyrrole derivatives function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1] Unlike Nucleoside inhibitors (NRTIs) that bind to the active catalytic site, these derivatives bind to a hydrophobic allosteric pocket (NNIBP) adjacent to the active site.

-

Binding Mode: The pyrrole NH acts as a hydrogen bond donor to the carbonyl oxygen of Lys101 or Lys103 in the p66 subunit. The C3-sulfonyl group orients the attached aryl/alkyl moiety into a hydrophobic tunnel formed by Tyr181 , Tyr188 , Phe227 , and Trp229 .

-

Allosteric Effect: Binding induces a conformational change that locks the "thumb" subdomain of the enzyme in a hyperextended position, preventing the translocation of the DNA template-primer and halting viral DNA synthesis.

Scientific Grounding: This scaffold is a truncated bioisostere of Indolyl Aryl Sulfones (IAS) , a highly potent class of NNRTIs. Research indicates that the 3-sulfonyl moiety is critical for potency against resistant mutants (e.g., K103N, Y181C) by maintaining flexibility in the binding pocket.

Target 2: Microtubule Polymerization (Anticancer)

Mechanism of Action:

Derivatives of 3-sulfonylpyrrole, particularly those with bulky aryl substitutions at N1 and C3, target the Colchicine Binding Site on

-

Inhibition: The compounds act as microtubule destabilizing agents. By binding to the interface between

- andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Cellular Consequence: This leads to cell cycle arrest at the G2/M phase, culminating in apoptosis (programmed cell death).

-

Analogy: This activity parallels that of 3-Aroyl-1-arylpyrroles (ARAPs) , where the C3-carbonyl is replaced by C3-sulfonyl, maintaining the spatial arrangement required for the colchicine pocket.[1]

Target 3: Tyrosine Kinases (VEGFR/PDGFR)

Mechanism of Action: The pyrrole core is a proven scaffold for ATP-competitive kinase inhibition (e.g., Sunitinib).[1] 3-Sulfonyl derivatives can target the ATP-binding cleft of Receptor Tyrosine Kinases (RTKs) like VEGFR-2 (Vascular Endothelial Growth Factor Receptor).[1]

-

Interaction: The sulfonyl oxygen atoms can accept hydrogen bonds from the hinge region residues (e.g., Cys919 in VEGFR-2), while the pyrrole ring engages in hydrophobic van der Waals interactions with the gatekeeper residues.

Part 3: Visualization & Logic

Mechanism of Action: HIV-1 RT Inhibition

The following diagram illustrates the allosteric inhibition pathway of HIV-1 Reverse Transcriptase by 3-sulfonyl-1H-pyrrole derivatives.[1]

Caption: Logical flow of allosteric HIV-1 RT inhibition by 3-sulfonyl-1H-pyrrole derivatives.

SAR Data Summary: 3-Sulfonyl vs. 3-Aroyl

The table below compares the Structure-Activity Relationship (SAR) characteristics of the sulfonyl scaffold versus the traditional aroyl scaffold.

| Feature | 3-Aroyl-1H-Pyrrole | 3-Sulfonyl-1H-Pyrrole | Therapeutic Implication |

| Geometry | Planar ( | Tetrahedral ( | Sulfonyl offers better fit in globular pockets (e.g., NNIBP). |

| H-Bonding | C=O Acceptor | S=O Acceptor (x2) | Dual acceptors allow multipoint binding in kinase hinge regions.[1] |

| Acidity (NH) | Moderate ( | High ( | Stronger H-bond donor to Lys103 in HIV-1 RT. |

| Metabolic Stability | Susceptible to reduction | High oxidative stability | Longer half-life ( |

Part 4: Experimental Validation Protocols

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: Determine the IC50 of derivatives against recombinant HIV-1 RT.[1]

-

Reagent Preparation:

-

Enzyme Incubation:

-

Mix 20

L of reaction buffer containing HIV-1 RT (0.5 U) with 5 -

Incubate at 37°C for 10 minutes to allow allosteric binding.

-

-

Reaction Initiation:

-

Add 25

L of substrate mixture containing Poly(rA)·oligo(dT) and [3H]-dTTP.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Incubate at 37°C for 60 minutes.

-

-

Termination & Quantification:

-

Data Analysis:

-

Calculate % Inhibition =

.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Plot dose-response curve to determine IC50.[1]

-

Protocol 2: Tubulin Polymerization Turbidimetric Assay

Objective: Assess the ability of compounds to inhibit microtubule assembly in vitro.

-

Preparation:

-

Use purified bovine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.[1]

-

-

Baseline Measurement:

-

Pre-warm the spectrophotometer to 37°C.

-

Add test compound (10

M final conc.) to the tubulin solution in a quartz cuvette.

-

-

Kinetic Monitoring:

-

Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Polymerization is observed as an increase in turbidity (absorbance).[1]

-

-

Interpretation:

Part 5: References

-

Silvestri, R., et al. (2003). "Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry. Link

-

Artico, M., et al. (2003). "Stucture-Activity-Relationships in HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." Antiviral Research. Link

-

La Regina, G., et al. (2010). "Arylthioindoles as Potent Inhibitors of Tubulin Polymerization." Journal of Medicinal Chemistry. Link[1]

-

Basarab, G. S., et al. (2013). "1-Substituted 3-Sulfonyl-1H-pyrroles: Synthesis and Biological Activity." Journal of Organic Chemistry. Link[1]

-

Massa, S., et al. (1990). "Synthesis and Antimicrobial Activity of 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives." Farmaco.[1][2][3][4] Link

Sources

Technical Guide: Initial Screening of 3-Sulfonyl-1H-pyrrole for Anticancer Activity

This technical guide details the initial screening workflow for 3-Sulfonyl-1H-pyrrole derivatives, a scaffold of increasing interest in medicinal chemistry due to its ability to mimic the transition states of kinase substrates and its structural similarity to established COX-2 inhibitors and tubulin destabilizers.

Introduction: The Chemical Rationale

The 3-sulfonyl-1H-pyrrole scaffold represents a strategic modification of the classical pyrrole pharmacophore. While the pyrrole ring provides a rich electron density for

-

Electronic Modulation: The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the pyrrole NH, enhancing its hydrogen bond donor capability—crucial for interacting with the hinge region of kinase ATP-binding pockets.

-

Metabolic Stability: Unlike carbonyl linkers, the sulfonyl moiety is resistant to oxidative metabolism and hydrolysis.

-

Geometry: The tetrahedral geometry of the sulfonyl group orients substituents out of the pyrrole plane, allowing for the exploration of deep hydrophobic pockets (e.g., in COX-2 or Tubulin).

This guide outlines a self-validating screening cascade designed to filter a library of these derivatives from crude synthesis to validated hits.

Phase I: Compound Management & Preparation

Objective: Eliminate false negatives caused by precipitation or degradation.

3-Sulfonyl-1H-pyrroles are often highly crystalline and lipophilic. Improper solubilization is the leading cause of failed screens.

Protocol: Stock Solution Preparation

-

Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), ACS Spectrophotometric Grade (

99.9%). -

Concentration: Prepare a 10 mM master stock.

-

Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

-

-

Sonication: Sonicate for 5–10 minutes at 37°C. Visual inspection for micro-crystals is mandatory.

-

Storage: Aliquot into amber glass vials (sulfonyls can be light-sensitive) and store at -20°C.

-

QC Check: Before screening, dilute 1:100 in PBS. If turbidity occurs, the compound requires a cosolvent formulation (e.g., 1% Tween-80) for the assay.

Phase II: Primary Cytotoxicity Screening (SRB Assay)

Objective: Determine the Growth Inhibition 50% (

We utilize the Sulforhodamine B (SRB) assay over MTT/MTS.

-

Why SRB? The SRB assay measures total protein mass, which is strictly linear with cell number. Unlike MTT, it is not influenced by mitochondrial metabolic errors caused by potential uncoupling agents (a known risk with sulfonyl-containing compounds).

Experimental Design

-

Cell Panel:

-

MCF-7 (Breast): High sensitivity to tubulin-targeting agents.

-

HCT-116 (Colon): p53-wildtype model.

-

A549 (Lung): KRAS-mutant model (drug resistance check).

-

BJ Fibroblasts: Normal control to determine the Selectivity Index (SI).

-

Step-by-Step Protocol

-

Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours to allow attachment.

-

Time Zero (

) Fixation: Fix one plate immediately before drug addition to establish the baseline cellular protein level.-

Add 50 µL cold 50% (w/v) Trichloroacetic Acid (TCA). Incubate 60 min at 4°C. Wash 5x with water.

-

-

Treatment: Treat experimental plates with serial dilutions of 3-sulfonyl-1H-pyrrole (0.01 µM to 100 µM). Final DMSO concentration must be

. -

Incubation: 48 hours at 37°C, 5%

. -

Fixation & Staining:

-

Add 50 µL cold 50% TCA to wells. Incubate 60 min at 4°C.

-

Wash 5x with tap water and air dry.

-

Add 100 µL 0.4% SRB solution (in 1% acetic acid). Incubate 10 min at room temperature.

-

Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

-

-

Solubilization: Add 100 µL 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 10 min.

-

Read: Measure Absorbance (OD) at 510 nm .

Data Calculation

Calculate the percentage growth (

-

If

: -

If

(Cytotoxicity):

Table 1: Interpretation of Screening Metrics

| Metric | Definition | Target Threshold |

| Concentration inhibiting 50% of net growth. | ||

| TGI | Concentration for Total Growth Inhibition ( | |

| Concentration killing 50% of initial cells ( | High is safer (unless killing is desired) | |

| SI | Selectivity Index ( |

Phase III: Mechanistic Validation (Secondary Screening)

Objective: Confirm the mode of action (MOA). Sulfonyl-pyrroles typically act via Tubulin Destabilization or Kinase Inhibition.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing the hit compounds.

Figure 1: Decision tree for mechanistic characterization of 3-sulfonyl-1H-pyrrole hits.

Protocol: Cell Cycle Analysis (Flow Cytometry)

-

Treatment: Treat HCT-116 cells with the compound at

for 24 hours. -

Harvest: Trypsinize and wash with cold PBS.

-

Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold ethanol dropwise while vortexing (critical to prevent clumping). Fix at -20°C for

2 hours. -

Staining:

-

Wash cells with PBS.

-

Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

-

Incubate 15 min at 37°C in the dark.

-

-

Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Record 10,000 events.

-

Analysis:

-

G2/M Arrest: Indicates Tubulin Inhibition (common for sulfonamides/pyrroles).

-

G0/G1 Arrest: Indicates Kinase Inhibition (e.g., CDK4/6) or COX-2 mediated pathways.

-

Structure-Activity Relationship (SAR) Insights

Based on the screening of 3-sulfonyl-1H-pyrroles, the following trends typically emerge:

-

N1-Substitution:

-

Free NH: Essential for H-bonding in kinase pockets. Alkylation often abolishes activity unless the target is tubulin.

-

-

C3-Sulfonyl Group:

-

Aryl-Sulfonyl: Bulky lipophilic groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) enhance potency by occupying hydrophobic pockets.

-

Alkyl-Sulfonyl: Methyl/Ethyl groups often reduce potency due to insufficient hydrophobic interaction.

-

-

C4-Position:

-

Electron-donating groups (e.g., -OMe) at C4 often synergize with the C3-sulfonyl to stabilize the transition state.

-

References

-

Vertex AI Search. (2025). Synthesis and molecular docking of some novel anticancer sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties. ResearchGate. 1[2][3]

-

National Institutes of Health (NIH). (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches. PubMed Central. 4

-

MDPI. (2024).[5] Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. 5

-

National Institutes of Health (NIH). (2025). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed.[4] 6

-

MDPI. (2025). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. 7

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]

Technical Guide: SAR and Medicinal Chemistry of 3-Sulfonyl-1H-pyrrole Compounds

This is a comprehensive technical guide on the Structure-Activity Relationship (SAR) of 3-Sulfonyl-1H-pyrrole compounds. This document is designed for medicinal chemists and drug discovery scientists, focusing on the synthetic utility, pharmacological versatility, and specific SAR logic of this privileged scaffold.

Executive Summary & Chemical Space

The 3-sulfonyl-1H-pyrrole scaffold represents a specific chemotype where a sulfonyl group (

This scaffold is a "privileged structure" in neuropharmacology, particularly for 5-HT6 receptor modulation (CNS disorders), and has emerging utility in antiviral discovery (HIV-1 NNRTIs) and anticancer research (tubulin polymerization inhibition).

The Core Scaffold

The numbering system is critical for SAR discussion. The sulfonyl group at C3 creates a unique electronic push-pull system with the pyrrole nitrogen (N1).

Figure 1: The 3-Sulfonyl-1H-pyrrole scaffold and primary SAR vectors.[1][2][3][4][5][6][7][8][9]

Synthetic Accessibility & Regiochemistry

A major challenge in exploring this SAR is achieving regioselectivity (C3 vs. C2 vs. N1). The electron-rich nature of pyrrole favors electrophilic substitution at C2/C5. Forcing substitution at C3 requires specific strategies.

Method A: Direct Sulfonylation (The "Blocked" Strategy)

Direct reaction of 1H-pyrrole with sulfonyl chlorides typically yields N-sulfonyl or C2-sulfonyl products. To access the C3-isomer:

-

Steric Blocking : Use of bulky groups (e.g., Triisopropylsilyl) at N1 or C2 to direct electrophiles to C3.

-

Lewis Acid Catalysis : Recent protocols utilize ZnO or Bi(OTf)3 to catalyze the rearrangement or direct Friedel-Crafts sulfonylation at C3, particularly in 1-phenylpyrroles.

Method B: De Novo Synthesis (Van Leusen Variation)

The most robust method for generating diverse libraries is the reaction of Tosylmethyl Isocyanide (TosMIC) with electron-deficient alkenes (Michael acceptors).

-

Mechanism : [3+2] cycloaddition.

-

Advantage : Allows installation of the sulfonyl group (if retained) or construction of the ring with specific C3/C4 substituents.

-

Note : Standard Van Leusen eliminates the sulfonyl group. Modified protocols (using sulfonyl-substituted isocyanides) retain it.

Method C: Cascade Reactions

Reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides in the presence of

Detailed SAR Analysis

The C3-Sulfonyl Pharmacophore (Bioisosterism)

The sulfonyl group at C3 is often employed as a non-classical bioisostere for a carbonyl group (e.g., in 3-aroylpyrroles).[1]

-

Geometry : Unlike the planar carbonyl (sp2), the sulfonyl group is tetrahedral (sp3-like geometry at sulfur), projecting the oxygens into a different spatial quadrant.

-

H-Bonding : The sulfonyl oxygens are weaker H-bond acceptors than carbonyl oxygens but are metabolically more stable (resistant to reduction).

-

Electronic Effect : Strong electron-withdrawing group (EWG). It reduces the electron density of the pyrrole ring, potentially lowering oxidation liability (a common issue with electron-rich pyrroles).

N1-Substitution (The "Address" Region)

For CNS targets (5-HT6), the N1 position is the critical "address" vector.

-

Basic Side Chains : Introduction of an amino-ethyl or piperazinyl-ethyl chain at N1 transforms the scaffold into a high-affinity 5-HT6 antagonist .

-

Rigidification : Fusing N1 to C2 (forming a pyrrolo[2,3-b]pyridine or indole) often increases potency by locking the bioactive conformation.

-

Vonoprazan Contrast : In Vonoprazan (P-CAB), the sulfonyl is at N1 and the basic amine is at C3. In 5-HT6 ligands, this polarity is often reversed (Sulfonyl at C3, Amine at N1).

Aryl Substituents (R-Group on Sulfonyl)

The nature of the aromatic ring attached to the sulfur modulates potency and selectivity.

-

5-HT6 Selectivity : A naphthyl or phenyl group with lipophilic substitutions (e.g., 4-Me, 2-Cl) is preferred.

-

Metabolic Liability : Unsubstituted phenyl rings are prone to para-hydroxylation. Fluorine substitution (4-F) blocks this metabolic soft spot without altering steric bulk.

Case Study: 5-HT6 Receptor Ligands

The 3-arylsulfonyl-1H-pyrrole moiety is a core pharmacophore for 5-HT6 receptor ligands, which are therapeutic targets for Alzheimer's disease and schizophrenia.

Mechanism of Action Switching:

-

Antagonists : Typically require a basic amine at N1 connected via a flexible linker.

-

Agonists : Often achieved by rigidifying the N1-C2 bond (e.g., pyrrolo[2,3-b]pyridines) or introducing specific steric bulk at C2.

Figure 2: SAR Logic flow for transforming the scaffold into 5-HT6 ligands.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3-tosyl-1H-pyrrole (Direct Sulfonylation)

Source: Adapted from Molbank 2022, M1471.

Principle : Zinc oxide (ZnO) acts as a mild Lewis acid to facilitate the Friedel-Crafts sulfonylation of 1-phenylpyrrole with tosyl chloride.

Materials :

-

1-Phenyl-1H-pyrrole (1.0 equiv)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

-

Zinc Oxide (ZnO) (1.0 equiv)

-

Solvent: Neat (Solvent-free) or minimal Dichloroethane.

Procedure :

-

Mix : In a mortar, grind 1-phenyl-1H-pyrrole (143 mg, 1 mmol), TsCl (228 mg, 1.2 mmol), and ZnO (81 mg, 1 mmol) until a homogeneous paste is formed.

-

Heat : Transfer the mixture to a reaction vial and heat at 100°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Work-up : Cool to room temperature. Add

(20 mL) and water (10 mL). Filter through a Celite pad to remove zinc salts. -

Extraction : Separate the organic layer, dry over anhydrous

, and concentrate in vacuo. -

Purification : Purify by column chromatography (Silica gel, Hexane/EtOAc gradient). The C3-isomer (3-tosyl) typically elutes after the C2-isomer or N-sulfonyl byproducts due to higher polarity.

-

Differentiation: In

NMR, the C3-isomer shows a deshielded signal for the C2-H proton (approx

-

Protocol 2: General 5-HT6 Binding Assay (Radioligand Displacement)

Objective : Determine

-

Membrane Prep : Use HEK293 cells stably expressing human 5-HT6 receptor.

-

Ligand :

-LSD (Lysergic Acid Diethylamide) or -

Incubation : Incubate membranes (

protein) with radioligand ( -

Termination : Rapid filtration through GF/B filters using a cell harvester.

-

Analysis : Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Future Outlook & "Pitfalls"

-

The "Vonoprazan Trap" : Researchers often confuse 3-sulfonylpyrroles with Vonoprazan-like P-CABs. Remember: P-CABs require the sulfonyl at N1 and the basic amine at C3 . If your goal is acid suppression, the 3-sulfonyl scaffold is likely the wrong regiochemical isomer.

-

Metabolic Stability : While the sulfonyl group is stable, the pyrrole ring itself is electron-rich and prone to oxidative metabolism. SAR optimization often requires blocking the C2/C5 positions with small alkyl groups (Me) or halogens (Cl, F) to improve half-life.

-

Solubility : 3-Arylsulfonyl pyrroles can be highly lipophilic (high LogP). Incorporation of polar motifs (morpholine, piperazine) at the N1 or on the arylsulfonyl ring is usually necessary for oral bioavailability.

References

-

1-Phenyl-3-tosyl-1H-pyrrole: Synthesis and Characterization . Molbank, 2022. Link

-

Novel 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines as 5-HT6 agonists and antagonists . Bioorganic & Medicinal Chemistry Letters, 2007. Link

-

Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition . RSC Advances, 2021. Link

-

Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives (S1P1 agonists) . Bioorganic & Medicinal Chemistry Letters, 2012. Link

-

Discovery of Vonoprazan (TAK-438) as a Potassium-Competitive Acid Blocker (For structural contrast). Journal of Medicinal Chemistry, 2012. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines as 5-HT6 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem -dibromoalkenes with arylsulfonyl methyl isocy ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10451E [pubs.rsc.org]

Methodological & Application

Application Note: Scalable One-Pot Synthesis of 3-Sulfonyl-1H-Pyrrole Derivatives via Van Leusen Annulation

Topic: One-Pot Synthesis of 3-Sulfonyl-1H-Pyrrole Derivatives Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The 3-sulfonyl-1H-pyrrole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in HIV-1 attachment inhibitors, anti-inflammatory agents, and HMG-CoA reductase inhibitors. Traditional synthetic routes often involve multi-step functionalization of pre-formed pyrrole rings, suffering from poor regioselectivity and low atom economy. This guide details a robust, one-pot [3+2] cycloaddition protocol utilizing p-toluenesulfonylmethyl isocyanide (TosMIC) and vinyl sulfones. This method ensures exclusive regiochemical control, high functional group tolerance, and scalability, providing a "self-validating" system for the rapid construction of diverse sulfonyl-pyrrole libraries.

Scientific Principles & Mechanism

The Van Leusen Strategy

The core transformation relies on the reaction between TosMIC (1) and an electron-deficient alkene, specifically a vinyl sulfone (2) . Unlike standard pyrrole syntheses (e.g., Paal-Knorr), which require 1,4-dicarbonyl precursors, this method constructs the pyrrole ring directly from acyclic precursors with concomitant installation of the sulfonyl group.

Mechanistic Pathway

The reaction proceeds via a base-mediated stepwise [3+2] cycloaddition.

-

Deprotonation : The

-protons of TosMIC are acidified by the sulfonyl and isocyanide groups ( -

Michael Addition : The carbanion undergoes a conjugate addition to the

-carbon of the vinyl sulfone. -

Cyclization : The resulting intermediate enolate/anion attacks the isocyanide carbon, closing the 5-membered ring.

-

Aromatization : The driving force of the reaction is the elimination of p-toluenesulfinic acid (

and

Mechanistic Diagram

Figure 1: Mechanistic pathway of the Van Leusen synthesis for 3-sulfonylpyrroles. The regiochemistry is dictated by the initial Michael addition.

Experimental Protocol

Reagents & Equipment

-

Reagents :

-

Vinyl Sulfone derivative (1.0 equiv)

-

TosMIC (1.1 - 1.2 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) OR Potassium tert-butoxide (

-BuOK). -

Solvent: Anhydrous THF (Tetrahydrofuran) or DMSO/Et2O mixture.

-

-

Equipment :

-

Flame-dried round-bottom flask (25 mL or 50 mL).

-

Inert gas line (Argon or Nitrogen).

-

Magnetic stirrer with temperature control.

-

Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Vessel

-

Equip a 2-neck round-bottom flask with a magnetic stir bar and a rubber septum.

-

Flame-dry under vacuum and backfill with Argon (repeat 3x).

Step 2: Reagent Addition (The "Cold Start" Method)

This method minimizes side reactions by controlling the concentration of the active carbanion.

-

Suspend NaH (2.2 equiv) in anhydrous THF (5 mL per mmol substrate) at 0 °C.

-

In a separate vial, dissolve the Vinyl Sulfone (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous THF .

-

Note: Premixing the electrophile and precursor ensures immediate trapping of the carbanion upon generation.

-

Step 3: Reaction Initiation

-

Add the solution of Vinyl Sulfone/TosMIC dropwise to the NaH suspension at 0 °C over 10–15 minutes.

-

Observation: Evolution of hydrogen gas (

) will be observed. Ensure proper venting.

-

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

-

Stir for 2–4 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The product usually appears as a fluorescent spot under UV (254 nm).

Step 4: Quench & Workup

-

Cool the mixture to 0 °C.

-

Carefully quench with water (slow addition) or saturated

solution. -

Extract with Ethyl Acetate (EtOAc) (

mL). -

Wash combined organics with Brine (

mL). -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify via flash column chromatography on silica gel.

-

Elution Gradient : 0%

30% EtOAc in Hexanes. -

Product Characterization : 3-Sulfonylpyrroles typically show a characteristic NH stretch (~3200-3400 cm⁻¹) and diagnostic pyrrole CH signals in ¹H NMR.

Workflow Diagram

Figure 2: Step-by-step workflow for the one-pot synthesis of 3-sulfonylpyrroles.

Scope & Performance Data

The following table summarizes expected yields based on the electronic nature of the vinyl sulfone substituent (

| Entry | R-Group (C4 Position) | Ar-Group (Sulfonyl) | Yield (%) | Notes |

| 1 | Phenyl ( | Phenyl ( | 75-85 | Standard benchmark substrate. |

| 2 | 4-Cl-Phenyl | Phenyl | 80-88 | Electron-withdrawing groups on R enhance Michael addition efficiency. |

| 3 | 4-OMe-Phenyl | Phenyl | 60-70 | Electron-donating groups slow down the initial addition step. |

| 4 | Methyl ( | 4-Tolyl | 55-65 | Aliphatic vinyl sulfones are less stable; lower temperature recommended. |

| 5 | 2-Pyridyl | Phenyl | 70-78 | Heterocyclic substituents are well tolerated. |

Key Insight : The reaction is regioselective . The sulfonyl group from the vinyl sulfone consistently maps to the 3-position of the pyrrole ring, while the R-group maps to the 4-position .

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield : Often caused by moisture in the solvent (quenching the TosMIC anion) or "old" NaH. Solution : Use fresh anhydrous THF and titrate/wash NaH if necessary.

-

Incomplete Conversion : Steric hindrance at the

-position of the vinyl sulfone can impede the Michael addition. Solution : Switch to DMSO as solvent (enhances nucleophilicity) or heat to 50 °C. -

Polymerization : Vinyl sulfones can polymerize under strongly basic conditions. Solution : Use the "Inverse Addition" technique (add Base to the mixture of substrates) or dilute the reaction (10 mL/mmol).

Safety Note

-

TosMIC : Releases toxic odors and can decompose exothermically. Handle in a fume hood.

-

Hydrogen Evolution : The reaction with NaH releases

. Ensure the system is vented through a bubbler.

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1][2] Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1] Journal of Organic Chemistry, 1977.[1][2] Link

-

Padmavathi, V., et al. "Synthesis of pyrrole-3-sulfones and pyrrole-3-sulfonamides." Journal of Heterocyclic Chemistry, 2010. Link

-

Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents."[1] Journal of Organic Chemistry, 2000.[1] Link

-

Organic Chemistry Portal. "Van Leusen Pyrrole Synthesis." Link

Sources

Application Note: Strategic Synthesis of 1-(Phenylsulfonyl)pyrrole

Abstract & Strategic Rationale

1-(Phenylsulfonyl)pyrrole is a critical intermediate in heterocyclic chemistry, serving two primary functions:

-

Protection: It masks the acidic N-H proton (pKa ~17), preventing side reactions during base-catalyzed transformations.

-

Regiocontrol: Unprotected pyrrole undergoes electrophilic aromatic substitution (SEAr) almost exclusively at the C2 position. The electron-withdrawing phenylsulfonyl group deactivates the ring and sterically hinders the C2 position, shifting SEAr regioselectivity (e.g., Friedel-Crafts acylation) to the C3 position [1].

This guide details two validated protocols: a Phase-Transfer Catalysis (PTC) method (Recommended for safety and scalability) and a Classical Anhydrous method (NaH-mediated).

Reaction Mechanism & Pathway[1]

The synthesis involves the nucleophilic substitution of benzenesulfonyl chloride by the pyrrolyl anion. The choice of base dictates the mechanism of anion generation.

Figure 1: Mechanistic pathway for the N-sulfonylation of pyrrole.

Method Selection Matrix

Select the protocol based on your available equipment and scale.

| Feature | Method A: Phase Transfer (Recommended) | Method B: NaH Deprotonation |

| Primary Utility | Routine synthesis, Scale-up (>10g) | Small scale, Strictly anhydrous needs |

| Reagents | 50% NaOH, TBAHS, DCM/Toluene | NaH (60%), THF/DMF |

| Safety Profile | High (No H2 gas evolution) | Moderate (Flammable H2 gas evolved) |

| Moisture Sensitivity | Low (Biphasic aqueous system) | High (Requires dry solvents) |

| Yield | 85–95% | 80–90% |

Experimental Protocols

Protocol A: Phase-Transfer Catalysis (Green & Scalable)

This method utilizes interfacial catalysis to generate the pyrrolyl anion without dangerous metal hydrides.

Reagents:

-

Benzenesulfonyl chloride (1.2 eq)

-

Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 eq)

-

Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrole (10 mmol, 0.69 mL) and TBAHS (0.5 mmol, 0.17 g) in DCM (20 mL).

-

Base Addition: Add 50% NaOH solution (10 mL) to the organic layer. The system will be biphasic.

-

Reaction: Cool the mixture to 0°C (ice bath). Add benzenesulfonyl chloride (12 mmol, 1.5 mL) dropwise over 10 minutes.

-

Note: Vigorous stirring is critical here to maximize the interfacial surface area.

-

-

Monitoring: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (30% DCM in Hexane).[3]

-

Workup: Dilute with water (50 mL) and extract the organic layer. Wash the organic phase with water (2 x 30 mL) and Brine (1 x 30 mL).

-

Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: The crude solid is often pure enough for use. If necessary, recrystallize from Ethanol or pass through a short silica plug (eluent: 100% DCM).

Protocol B: Sodium Hydride Deprotonation (Classical)

Use this method if your downstream chemistry requires a "one-pot" approach in anhydrous THF.

Reagents:

-

Pyrrole (1.0 eq)[1]

-

Sodium Hydride (60% dispersion in oil) (1.2 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Anhydrous THF or DMF

Step-by-Step Workflow:

-

Apparatus: Flame-dry a two-neck flask under Argon/Nitrogen flow.

-

NaH Washing (Optional): Place NaH (12 mmol) in the flask. Wash twice with dry Hexane to remove mineral oil if high purity is required. Suspend the NaH in anhydrous THF (20 mL).

-

Deprotonation: Cool to 0°C. Add pyrrole (10 mmol) dropwise.

-

Safety Critical:Hydrogen gas (H2) will evolve rapidly. Ensure proper venting. Stir for 30 mins at 0°C until gas evolution ceases.

-

-

Electrophile Addition: Add benzenesulfonyl chloride (11 mmol) dropwise at 0°C.

-

Completion: Allow to warm to RT and stir for 2–3 hours.

-

Quenching: Carefully add saturated NH4Cl solution dropwise to quench unreacted NaH.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry (MgSO4) and concentrate.

Characterization & Quality Control

Physical Data:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 88–91 °C [2].[3]

-

Solubility: Soluble in DCM, CHCl3, THF, EtOAc. Insoluble in water.

Spectroscopic Validation (1H NMR, 300 MHz, CDCl3): The spectrum should show the diagnostic downfield shift of the pyrrole protons due to the electron-withdrawing sulfonyl group.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.85 – 7.90 | Multiplet | 2H | Ortho-sulfonyl phenyl |

| Ar-H | 7.50 – 7.65 | Multiplet | 3H | Meta/Para-sulfonyl phenyl |

| Pyr-H (α) | 7.15 – 7.20 | Triplet (app) | 2H | C2, C5 of pyrrole |

| Pyr-H (β) | 6.25 – 6.30 | Triplet (app) | 2H | C3, C4 of pyrrole |

Troubleshooting & Optimization

Figure 2: Troubleshooting decision tree for common synthesis failures.

Key Insight - The "Black Tar" Effect: Pyrrole is extremely sensitive to acids, forming polypyrrole (a black conductive polymer). If your benzenesulfonyl chloride is old, it likely contains benzenesulfonic acid. Always ensure your reaction medium remains basic to prevent polymerization.

References

-

Kakushima, M., et al. (1983). Regioselective substitution of 1-(phenylsulfonyl)pyrrole.[1][2] The Journal of Organic Chemistry, 48(19), 3214–3219.

-

Sigma-Aldrich. (n.d.). 1-(Phenylsulfonyl)pyrrole Product Specification.

-

ChemicalBook. (2023).[4] Synthesis of 1-(Phenylsulfonyl)pyrrole via Phase Transfer.[2]

-

Anderson, H. J., et al. (1985). Pyrrole chemistry.[2][3][4][5][6][7][8][9] XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole. Canadian Journal of Chemistry, 63(4), 896-902.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-(PHENYLSULFONYL)PYRROLE | 16851-82-4 [chemicalbook.com]

- 4. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [open.bu.edu]

- 6. rsc.org [rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 9. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]

Advanced Protocol: 3-Sulfonyl-1H-pyrrole Derivatives as Enzyme Inhibitors

Application Note & Technical Guide

Part 1: Executive Summary & Scaffold Analysis[1]

The "Sulfonyl-Pyrrole" Pharmacophore

The 3-sulfonyl-1H-pyrrole scaffold and its structural isomers (e.g., N-sulfonyl pyrroles) represent a privileged class of bioactive heterocycles.[1][2] While the pyrrole ring is electron-rich and prone to oxidation, the introduction of a strong electron-withdrawing sulfonyl group (

This guide addresses two distinct but chemically related subclasses often conflated in literature:

-

Class A: N-Sulfonyl Pyrroles (1-sulfonyl): Exemplified by Vonoprazan (TAK-438).[1][2] These are potent Potassium-Competitive Acid Blockers (P-CABs) targeting the H

,K -

Class B: C3-Sulfonyl Pyrroles (3-sulfonyl): These are emerging chemotypes often investigated for COX-2/5-LOX inhibition and anti-inflammatory activity, as well as HIV-1 integrase inhibition.[1][2]

Note on Nomenclature: This guide prioritizes the P-CAB application (Class A) due to its clinical significance, but includes specific synthesis and assay protocols for the true 3-sulfonyl derivatives (Class B) to ensure comprehensive coverage of the user's specific query.

Mechanism of Action (P-CABs)

Unlike traditional Proton Pump Inhibitors (PPIs) like omeprazole, which require acid activation and form irreversible covalent disulfide bonds, sulfonyl-pyrrole P-CABs are lipophilic weak bases.[1][2] They protonate in the acidic canaliculus of the parietal cell and bind reversibly to the K

Part 2: Chemical Synthesis & Preparation[1][2][6][7][8][9][10]

Synthetic Strategy: Regioselective Sulfonylation

The challenge in synthesizing 3-sulfonyl-1H-pyrroles lies in controlling regioselectivity.[1][2] Electrophilic substitution on pyrrole naturally favors the C2 position.[1] Accessing the C3 position requires blocking C2 or using specific directing groups.[1]

Protocol A: Synthesis of 1-(Pyridin-3-ylsulfonyl)-1H-pyrrole (Vonoprazan Scaffold)

Target: H+,K+-ATPase Inhibitor Precursor[1][2]

Reagents:

-

Substituted 1H-pyrrole-3-carbaldehyde (Starting material)[1][2][3][6]

-

Solvent: DMF or THF (Anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve the pyrrole derivative (1.0 eq) in anhydrous THF under N

atmosphere. Cool to 0°C.[1] -

Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min until H

evolution ceases. -

Sulfonylation: Dropwise add a solution of pyridine-3-sulfonyl chloride (1.1 eq) in THF.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc.[1][6] Wash organic layer with brine, dry over Na -

Purification: Flash column chromatography (SiO

).

Protocol B: Synthesis of True 3-Sulfonyl-1H-pyrroles

Target: COX-2/5-LOX Inhibitors

Method: Friedel-Crafts Sulfonylation (C3-Selective)[1][2]

-

Protection: Start with 1-(phenylsulfonyl)pyrrole (The N-sulfonyl group is a bulky electron-withdrawing group that sterically hinders C2 and deactivates the ring, directing electrophiles to C3).[1][2]

-

Acylation/Sulfonylation: React with R-SO

Cl in the presence of AlCl -

Deprotection: Hydrolyze the N-sulfonyl group using mild base (NaOH/MeOH) to yield the free NH 3-sulfonyl pyrrole.[1][2]

Part 3: Biological Assay Protocols

Primary Screen: H+,K+-ATPase Inhibition Assay (In Vitro)

Objective: Determine the IC

Materials:

-

Enzyme Source: Lyophilized porcine gastric vesicles (rich in H

,K -

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

. -

Substrate: 2 mM ATP (Adenosine Triphosphate).[1]

-

Ionophore: Nigericin (to permeabilize vesicles and prevent pH gradient back-pressure).[1][2]

-

Detection: Malachite Green Phosphate Assay Kit.

Protocol:

-

Pre-incubation:

-

Prepare 96-well plates.

-

Add 10 µL of test compound (DMSO stock, final conc. 0.1 nM – 10 µM).[1]

-

Add 40 µL of enzyme suspension (5 µg protein/well) in Buffer containing 10 mM KCl and 1 µM Nigericin.

-

Incubate at 37°C for 30 minutes. Critical Step: This allows the inhibitor to bind to the K+ site.[1][8]

-

-

Reaction Initiation:

-

Termination & Detection:

-

Quantification:

Secondary Screen: COX-2 Inhibition (For True 3-Sulfonyls)

Objective: Assess anti-inflammatory potential.[1][2]

Protocol:

-

Use a COX Fluorescent Inhibitor Screening Assay Kit .[1]

-

Incubate ovine COX-2 enzyme with the test compound for 10 min.

-

Add Arachidonic Acid (substrate) and ADHP (fluorometric probe).[1]

-

Measure Resorufin fluorescence (Ex 535 nm / Em 590 nm).[1]

-

Selectivity Index: Run parallel assay with COX-1. Calculate SI = IC

(COX-1) / IC

Part 4: Data Visualization & SAR Logic[1][2]

Mechanism of Action: Potassium Competition

The following diagram illustrates the competitive binding mechanism of sulfonyl-pyrrole derivatives (P-CABs) versus the covalent binding of PPIs.

Caption: Figure 1. Mechanism of Action comparison. Sulfonyl-pyrroles (P-CABs) compete directly with K+ ions without requiring acid-catalyzed activation, offering faster onset than traditional PPIs.[1][2]

Structure-Activity Relationship (SAR) Summary

| Structural Zone | Modification | Effect on Activity (P-CAB) |

| N1-Sulfonyl | Pyridine-3-sulfonyl | Optimal. High affinity for K+ binding pocket.[1][2] |

| Benzenesulfonyl | Reduced potency; loss of H-bond interactions.[1][2] | |

| C3-Position | Methylamine ( | Critical. Mimics hydronium ion; interacts with Asp residue.[1][2] |

| Carboxylic Acid | Loss of activity (negative charge repulsion).[1][2] | |

| C5-Position | 2-Fluorophenyl | Optimal. Hydrophobic interaction; metabolic stability.[1][2] |

| Unsubstituted | Significant loss of potency.[1][2] |

Part 5: Troubleshooting & Optimization

Synthesis Challenges

-

Regioselectivity Issues: If sulfonylation occurs at C2 instead of C3 (for Class B), ensure the N1 position is blocked with a bulky group (e.g., TIPS or Tosyl) before attempting Friedel-Crafts.

-

Purification: Sulfonyl pyrroles are often "sticky" on silica.[1] Add 1% Triethylamine to the eluent to prevent tailing.[1]

Assay Variability[1]

-

pH Sensitivity: P-CAB binding is pH-dependent.[1][2] Ensure the assay buffer is strictly maintained at pH 7.4 for initial binding, but note that in vivo potency is driven by accumulation in acidic compartments.[1]

-

Enzyme Stability: Porcine gastric vesicles degrade quickly.[1] Store at -80°C and never refreeze after thawing.

Part 6: References

-

Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).[1][2][3] Journal of Medicinal Chemistry. Link

-

Scott, D. R., et al. (2015). Vonoprazan (TAK-438) is a potent, selective, potassium-competitive acid blocker.[1] Pharmacology Research & Perspectives. Link

-

Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker.[1][2][3] Journal of Pharmacology and Experimental Therapeutics. Link

-

Kakushima, M., et al. (1983). Regioselective synthesis of 3-substituted pyrroles: Formation of 1-sulfonyl-3-sulfinyl pyrrole.[1][2] Journal of Organic Chemistry. Link

-

Molins, A., et al. (1998). Synthesis and Properties of 1-Alkyl-2-methyl-3-sulfonylpyrroles as COX/LOX inhibitors.[1][2][9] ChemInform. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]

- 6. WO2016119505A1 - Pyrrole sulfonyl derivative, and preparation method and medical use thereof - Google Patents [patents.google.com]

- 7. CN114539219A - Preparation method of Voranolan fumarate - Google Patents [patents.google.com]

- 8. Vonoprazan | C17H16FN3O2S | CID 15981397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Design and Evaluation of 3-Substituted N-Sulfonyl-1H-Pyrrole Derivatives as Potassium-Competitive Acid Blockers (P-CABs)

Executive Summary

This Application Note details the development pipeline for Potassium-Competitive Acid Blockers (P-CABs) based on the sulfonyl-pyrrole scaffold. Unlike traditional Proton Pump Inhibitors (PPIs) which require acid activation and form covalent disulfide bonds, P-CABs achieve rapid, reversible, and pH-independent inhibition of the gastric H

This guide focuses on the N-sulfonyl-1H-pyrrole-3-amine pharmacophore (exemplified by Vonoprazan), providing validated protocols for chemical synthesis, in vitro enzymatic assays, and in vivo efficacy models.

Scientific Rationale & Mechanism of Action[1][2][3]

The P-CAB Advantage

Traditional PPIs (e.g., Omeprazole) are prodrugs that must accumulate in the acidic secretory canaliculus to be activated. They have a slow onset (3-5 days for max effect) and are unstable in acid.

Sulfonyl-pyrrole P-CABs offer a superior profile:

-

Reversible Binding: They compete with K

ions at the luminal surface of the H -

Ion Trapping: High pK

(~9.0) ensures massive accumulation (up to 100,000-fold) within the parietal cell canaliculi.

Molecular Binding Mode

The efficacy of the 3-substituted N-sulfonyl-1H-pyrrole class relies on specific anchor points within the ATPase luminal vestibule:

-

Ionic Anchor: The protonated amine at position 3 mimics the hydronium ion (

) or -

Hydrophobic Shield: The sulfonyl group at position 1 (or 3, depending on specific isomer design) forms hydrogen bonds with Tyr799 and steric blocks against K

entry.

Figure 1: Mechanism of Action.[4][5][6][7] P-CABs accumulate in the acidic canaliculus and competitively block K+ binding sites on the H+,K+-ATPase.[2]

Chemical Development: Synthesis Protocol

The synthesis of the core scaffold typically involves constructing the pyrrole ring followed by regioselective sulfonylation.

Retrosynthetic Strategy

The target molecule is generally assembled via the Hantzsch or Paal-Knorr pyrrole synthesis, followed by Friedel-Crafts acylation/amination at C3, and finally N-sulfonylation .

Figure 2: General synthetic workflow for N-sulfonyl-1H-pyrrole derivatives.

Detailed Protocol: N-Sulfonylation of 3-Substituted Pyrrole

Note: This step is critical as the sulfonyl group dictates metabolic stability and binding affinity.

Reagents:

-

Substrate: 3-(Aminomethyl)-1H-pyrrole derivative (1.0 eq)

-

Sulfonyl Chloride: Pyridine-3-sulfonyl chloride (1.2 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) or Potassium tert-butoxide.

-

Solvent: Anhydrous DMF or THF.

-

Crown Ether: 18-Crown-6 (0.1 eq, optional catalyst).

Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the pyrrole substrate in anhydrous DMF (0.1 M concentration). Cool to 0°C.

-

Deprotonation: Add NaH portion-wise. Evolution of

gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of pyrrolyl anion). -

Coupling: Dropwise add the sulfonyl chloride (dissolved in minimal DMF).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

-

Quenching: Carefully quench with saturated

solution at 0°C. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over

. -

Purification: Flash column chromatography (Silica gel).

Critical Control Point: Regioselectivity is usually high for the N1 position due to the acidity of the pyrrole NH. However, if C2/C5 acylation occurs, lower the temperature to -78°C during addition.

Biological Evaluation: In Vitro H+,K+-ATPase Assay[7][8]

This assay measures the inhibition of ATP hydrolysis by the gastric proton pump.[8] It is the "Gold Standard" for validating P-CAB activity.

Isolation of Hog Gastric Microsomes

Source: Fresh hog stomachs (abattoir).

-

Harvest: Scrape the fundic mucosal layer.

-

Homogenization: Homogenize in Buffer A (0.25 M sucrose, 5 mM Tris-HCl, pH 7.4, 1 mM EDTA).

-

Fractionation:

-

Centrifuge at 20,000 x g for 30 min (discard pellet).

-

Centrifuge supernatant at 100,000 x g for 60 min (collect pellet).

-

-

Purification: Resuspend pellet and layer onto a discontinuous Ficoll gradient. Centrifuge (zonal rotor). Collect the interface enriched in H+,K+-ATPase.[1][6][9]

-

Storage: Lyophilize or store at -80°C.

ATPase Inhibition Assay Protocol

Principle: Colorimetric detection of inorganic phosphate (

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 20 mM KCl. -

Ionophore: Valinomycin (10 µM) – Essential to permeabilize vesicles to K+.

-

Substrate: 2 mM ATP.

-

Inhibitor: Test compounds (dissolved in DMSO).

-

Stop Solution: Malachite Green / Ammonium Molybdate reagent.

Workflow:

-

Pre-incubation: Mix 5 µg of microsomal protein with varying concentrations of the test compound in Assay Buffer (without ATP) for 15 minutes at 37°C.

-

Initiation: Add ATP to start the reaction.

-

Reaction: Incubate for 30 minutes at 37°C.

-

Termination: Add Malachite Green reagent.

-

Readout: Measure Absorbance at 620 nm.

Data Analysis:

Calculate

-

Positive Control: Vonoprazan (

nM) or SCH-28080. -

Negative Control: Assay without KCl (measures basal Mg-ATPase activity, which should be subtracted).

In Vivo Efficacy: Shay Rat Model (Pylorus Ligation)[9]

This model quantifies total gastric acid output and ulceration index.

Protocol:

-

Animals: Male Sprague-Dawley rats (200–250 g), fasted for 24 hours.

-

Administration: Administer test compound (p.o. or i.d.) 1 hour prior to ligation.

-

Surgery: Under anesthesia, perform a midline incision and ligate the pylorus. Close the abdomen.

-

Collection: 4 hours post-ligation, sacrifice animals.

-

Analysis:

-

Collect gastric juice. Centrifuge.

-

Volume: Measure total volume (mL).

-

Acidity: Titrate against 0.01 N NaOH to pH 7.0.

-

Total Acid Output (TAO): Volume

Acidity.

-

Table 1: Expected Performance Metrics for Lead Candidates

| Parameter | Traditional PPI (e.g., Omeprazole) | Target Sulfonyl-Pyrrole P-CAB |

| Onset of Action | Slow (requires accumulation) | Rapid (< 30 mins) |

| pH Stability | Unstable (requires enteric coat) | Stable |

| Binding Reversibility | Irreversible (Covalent) | Reversible (Ionic) |

| In Vitro IC50 | ~1.0 µM (pH dependent) | < 0.05 µM (pH independent) |

| Half-life (t1/2) | Short (~1-2 h) | Extended (~5-9 h) |

References

-

Otake, K., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).[11][12][13] Bioorganic & Medicinal Chemistry.[5][7][11][14][15][16][17]

-

Sachs, G., et al. (2007).[9] The gastric H,K-ATPase as a drug target: past, present, and future. Journal of Clinical Gastroenterology.[9]

-

Scott, D.R., et al. (2015). The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase.[2][18] Alimentary Pharmacology & Therapeutics.[19]

-

Hori, Y., et al. (2010). 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists.[12][13][20] Bioorganic & Medicinal Chemistry Letters.

-

Shin, J.M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors.[4][2][17][19] Current Gastroenterology Reports.

Sources

- 1. Vonoprazan | C17H16FN3O2S | CID 15981397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and characterization of (H+ + K+)-ATPase from hog gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 8. Studies on (H(+)-K+)-ATPase inhibitors of gastric acid secretion. Prodrugs of 2-[(2-pyridinylmethyl)sulfinyl]benzimidazole proton-pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 10. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ajpp.in [ajpp.in]

- 15. 5-Substituted 1H-pyrrolo[3,2-b]pyridines as inhibitors of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 3-Sulfonyl-1H-pyrrole in the Synthesis of Bioactive Heterocycles

This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the strategic deployment of 3-Sulfonyl-1H-pyrrole as a versatile scaffold.

Executive Summary

The 3-sulfonyl-1H-pyrrole moiety represents a unique "push-pull" electronic system within heterocyclic chemistry.[1] Unlike the more common 2-substituted pyrroles, the placement of a strong electron-withdrawing sulfonyl group (

This guide details the regioselective synthesis of 3-sulfonyl-1H-pyrroles, their functionalization via cross-coupling, and their application as bioisosteres in kinase inhibitors and antiviral agents.

Chemical Rationale & Reactivity Profile[1][2][3][4][5][6]

The "Push-Pull" Electronic Effect

Pyrrole is inherently electron-rich (

-

Metabolic Stability: The sulfonyl group lowers the HOMO energy, reducing susceptibility to oxidative metabolism (e.g., by CYP450) compared to alkyl-pyrroles.

-

Directing Effect: The C3-sulfonyl group deactivates the C2/C3 sector, directing subsequent electrophilic aromatic substitution (EAS) primarily to C5 , enabling precise regiochemical control.

-

H-Bonding: The sulfonyl oxygens act as hydrogen bond acceptors, while the free N-H serves as a donor, mimicking the amide backbone found in kinase hinge-binding motifs.

Protocol Section: Synthesis of 3-Sulfonyl-1H-pyrroles

We present two distinct protocols: one for de novo synthesis via gold catalysis (high precision) and one for direct functionalization (scalable).[1]

Protocol A: Gold(I)-Catalyzed 1,3-Sulfonyl Migration

Best for: Accessing highly substituted 3-sulfonyl pyrroles from acyclic precursors.

Mechanism: This reaction involves a domino aminocyclization followed by a rare 1,3-sulfonyl migration, driven by the relief of steric strain and aromatization.

Reagents:

-

Substrate:

-sulfonyl-aminobut-3-yn-2-ol derivatives. -

Catalyst:

/ -

Solvent: Dichloromethane (DCM).[1]

Step-by-Step Procedure:

-

Catalyst Activation: In a flame-dried Schlenk tube, mix

(0.05 eq) and -

Substrate Addition: Add the

-sulfonyl-aminobut-3-yn-2-ol substrate (1.0 eq) dissolved in minimal DCM. -

Reaction: Stir at RT for 2–4 hours. Monitor consumption of the alkyne via TLC (Hexane:EtOAc 3:1).[1]

-

Work-up: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Protocol B: Zinc-Mediated Direct C3-Sulfonylation

Best for: Direct introduction of sulfonyl groups onto existing N-protected pyrroles.

Reagents:

-

Substrate: 1-Phenyl-1H-pyrrole (or other N-aryl pyrroles).[1]

-

Sulfonyl Source: Tosyl chloride (TsCl) or Benzenesulfonyl chloride.[1]

-

Promoter: Zinc dust (Zn) or ZnO.[1]

-

Conditions: Solvent-free or minimal DCM,

.[1]

Step-by-Step Procedure:

-

Mixing: In a sealed tube, combine 1-phenyl-1H-pyrrole (1.0 mmol), TsCl (1.2 mmol), and activated Zn dust (1.0 mmol).

-

Heating: Heat the mixture to

for 1 hour. The mixture will melt/fuse.[1] -

Extraction: Cool to RT. Add DCM (

) and sonicate for 5 minutes to break up the solid mass. -

Filtration: Filter through Celite. Wash with DCM.[1]

-

Purification: Concentrate and purify via chromatography.

-

Note: This method favors the 3-isomer over the 2-isomer due to thermodynamic control under zinc-mediated conditions.[1]

-

Functionalization & Library Generation

Once the 3-sulfonyl scaffold is established, it serves as a hub for further diversification.

| Reaction Type | Target Position | Reagents | Outcome |

| Suzuki-Miyaura | C2 / C5 | Biaryl systems (Kinase inhibitors) | |

| N-Alkylation | N1 | Tuning lipophilicity / solubility | |

| Vilsmeier-Haack | C2 | Introduction of aldehyde for cyclization |

Diagram 1: Synthesis & Reactivity Workflow

The following diagram illustrates the logical flow from precursor selection to final bioactive scaffold generation.

Caption: Workflow for accessing and diversifying the 3-sulfonyl-1H-pyrrole scaffold.

Case Studies in Drug Discovery

Kinase Inhibition (Bioisosterism)

In the design of Janus Kinase (JAK) or VEGFR inhibitors, the 3-sulfonyl-1H-pyrrole moiety can replace the traditional 3-acyl pyrrole or oxindole core.[1]

-

Advantage: The sulfone is non-hydrolyzable, unlike the amide/ester equivalents, providing superior metabolic stability while maintaining the critical H-bond acceptor geometry required for the ATP-binding pocket.

Vonoprazan (Structural Distinction)

Note: It is critical to distinguish the 3-sulfonyl core from N-sulfonyl drugs. Vonoprazan (Takecab) utilizes a pyridine-3-sulfonyl group on the Nitrogen (N1) .[1][2][3]

-

Contrast: In Vonoprazan, the sulfonyl group acts as a leaving group/acid-labile activator in the mechanism of action (

-ATPase inhibition).[1] -

Application: Researchers can use the 3-sulfonyl-1H-pyrrole (C-sulfonyl) to create non-cleavable analogs of Vonoprazan to probe the binding site without covalent modification or instability.[1]

References

-

Teo, W. T., Rao, W., Koh, M. J., & Chan, P. W. H. (2013). Gold-catalyzed domino aminocyclization/1,3-sulfonyl migration of N-substituted N-sulfonyl-aminobut-3-yn-2-ols to 1-substituted 3-sulfonyl-1H-pyrroles.[4] Journal of Organic Chemistry.[1][5]

-

Bhardwaj, V., & Gumber, D. (2018).[1] Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.[1] RSC Advances.[1]

-

Wójcicka, A., & Redzicka, A. (2021).[1][6] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.[1][6][7]

-

Jiao, L., & Bach, T. (2014).[1] Palladium/Norbornene-Cocatalyzed Regioselective Alkylation of Pyrroles.[1] Synthesis.[1][5][8][9][7][10][11]

-

BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 3-Chloro-1H-pyrrole from Pyrrole. (Reference for regioselective C3-functionalization logic).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN108148044B - Amide compound and method for preparing Vonoprazan fumarate from same - Google Patents [patents.google.com]

- 3. CN109232537B - Preparation method of Vonoprazan - Google Patents [patents.google.com]

- 4. Gold-catalyzed domino aminocyclization/1,3-sulfonyl migration of N-substituted N-sulfonyl-aminobut-3-yn-2-ols to 1-substituted 3-sulfonyl-1H-pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole - Wikipedia [en.wikipedia.org]

- 10. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

scale-up synthesis of 3-Sulfonyl-1h-pyrrole for preclinical studies

Executive Summary & Strategic Rationale

The 3-sulfonyl-1H-pyrrole scaffold represents a critical pharmacophore in modern medicinal chemistry, offering a unique vector for hydrogen bond donor/acceptor interactions while modulating the metabolic liability of the electron-rich pyrrole ring. However, accessing the C3-position regioselectively is synthetically non-trivial. Classic electrophilic aromatic substitution (EAS) of pyrroles heavily favors the C2-position due to the stability of the

For preclinical scale-up (10g – 100g), standard academic methods such as cryogenic lithiation of N-TIPS pyrrole (blocking C2) are often deemed inefficient due to high cost, cryogenic requirements (-78 °C), and reactor throughput limitations.

This protocol details the "Process-Preferred" route: A modified Van Leusen Pyrrole Synthesis . By reacting p-toluenesulfonylmethyl isocyanide (TosMIC) with vinyl sulfones, we achieve exclusive 3-regioselectivity under thermodynamically controlled, non-cryogenic conditions. This method is superior for scale-up due to its atom economy, use of stable solid reagents, and operational simplicity.

Mechanistic Design & Workflow

The success of this protocol relies on the specific reactivity of TosMIC. In a standard Van Leusen reaction with enones, the tosyl group is eliminated. Here, we utilize a vinyl sulfone as the Michael acceptor. The mechanism involves a base-mediated [3+2] cycloaddition followed by the elimination of the TosMIC-derived sulfonyl group, leaving the vinyl-derived sulfonyl group intact at the C3 position.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the regioselective formation of 3-sulfonylpyrroles. Note the specific elimination of the Tosyl group originating from the isocyanide reagent.

Detailed Protocol: Scale-Up Synthesis (50g Batch)

Target Molecule: 3-(Phenylsulfonyl)-1H-pyrrole Safety Level: Level 2 (Fume hood required, lachrymatory reagents).

Materials & Stoichiometry[1]

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass (g) | Moles | Role |

| Phenyl Vinyl Sulfone | 168.21 | 1.0 | 50.0 | 0.297 | Substrate |

| TosMIC | 195.24 | 1.1 | 63.8 | 0.327 | Reagent |

| KOtBu (1M in THF) | 112.21 | 2.2 | ~650 mL | 0.653 | Base |

| THF (Anhydrous) | 72.11 | - | 500 mL | - | Solvent |

| Diethyl Ether | 74.12 | - | 200 mL | - | Workup |

Note: Sodium Hydride (NaH) is often used in academic papers. For scale-up, Potassium tert-butoxide (KOtBu) in THF is recommended to avoid hydrogen evolution hazards and slurry handling issues.

Step-by-Step Procedure

Step 1: Reactor Setup

-

Equip a 2L double-jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, and nitrogen inlet/outlet.

-

Purge the system with Nitrogen for 15 minutes.

-

Set the jacket temperature to 0°C.

Step 2: Reagent Addition (Exotherm Control)

-

Charge TosMIC (63.8 g) and Phenyl Vinyl Sulfone (50.0 g) into the reactor.

-

Add Anhydrous THF (400 mL) . Stir at 200 RPM until a clear or slightly suspension solution is obtained.

-

Cool the internal temperature to 0–5°C.

-

Critical Step: Add the KOtBu solution (650 mL) dropwise via a pressure-equalizing addition funnel or dosing pump over 45–60 minutes .

-

Control Point: Maintain internal temperature < 10°C. The reaction is exothermic.

-

Observation: The solution will darken (deep orange/brown), indicating the formation of the TosMIC anion and subsequent Michael addition.

-

Step 3: Reaction Progression

-

Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C).

-

Stir for 3–4 hours.

-

In-Process Control (IPC): Take a 50 µL aliquot, quench in sat. NH4Cl, extract with EtOAc.[2] Analyze via TLC (Hexane/EtOAc 1:1) or UPLC-MS.

-

Success Criteria: Disappearance of Vinyl Sulfone (starting material).

-

TLC Visualization: The product (pyrrole) will turn distinctive pink/purple upon dipping in Ehrlich’s Reagent (p-dimethylaminobenzaldehyde/HCl) and heating.

-

Step 4: Quench and Workup

-

Cool the reactor back to 5°C.

-

Slowly add Water (500 mL) to quench excess base. Caution: Mild exotherm.

-

Transfer mixture to a separatory funnel. Separate phases.

-

Extract the aqueous phase with Ethyl Acetate (3 x 300 mL) .

-

Note: Pyrroles can be slightly water-soluble; do not discard aqueous layer until yield is verified.

-

-

Combine organics and wash with Brine (400 mL) .

-

Dry over Na2SO4 , filter, and concentrate under reduced pressure (40°C bath) to yield a crude dark oil/solid.

Step 5: Purification (Crystallization vs. Chromatography)

-

For >50g scale: Crystallization is preferred.

-

Dissolve crude solid in minimum hot Ethanol/Water (9:1) or Toluene .

-

Allow to cool slowly to RT, then 4°C.

-

Filter the precipitate.

-

-

Alternative: Flash Column Chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

Quality Control & Self-Validation

To ensure the protocol was successful and the product is suitable for preclinical studies, the following validation checks are mandatory.

Analytical Specifications

| Test | Method | Expected Result | Interpretation |

| Identity | 1H NMR (DMSO-d6) | Diagnostic: C2-H is typically more deshielded than C5-H due to the adjacent sulfonyl group. | |

| Regiochemistry | NOESY 1D/2D | NOE correlation between NH and two aromatic protons (C2 and C5). | Confirms 3-substitution.[3][4] A 2-substituted pyrrole would show NOE between NH and only one ring proton (C3). |

| Purity | HPLC (UV 254nm) | > 98.0% Area | Required for preclinical tox studies. |